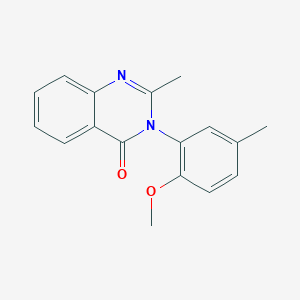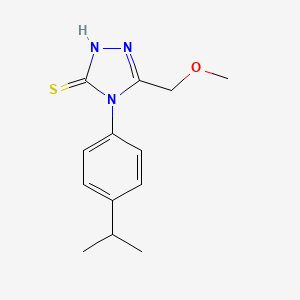![molecular formula C19H21N3O5 B4751366 ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4751366.png)
ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate
描述
Ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate, also known as E-64, is a potent and selective inhibitor of cysteine proteases. It was first discovered in 1982 by researchers at the Sandoz Institute for Medical Research in Basel, Switzerland. Since then, E-64 has become an important tool in the field of biochemistry and has been used extensively in scientific research.
作用机制
The mechanism of action of ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate involves the covalent modification of the active site cysteine residue of cysteine proteases. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate forms a covalent bond with the cysteine residue, thereby blocking the enzyme's activity. This mechanism of action is irreversible and highly specific for cysteine proteases.
Biochemical and Physiological Effects
ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. Inhibition of cysteine proteases by ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been linked to the suppression of tumor growth, the prevention of neuronal cell death, and the reduction of inflammation. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other proteases. However, ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has some limitations, including its irreversible mechanism of action and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate in scientific research. One area of interest is the development of novel ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate analogs with improved selectivity and potency. Another area of interest is the use of ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate in the study of autophagy and its role in various disease states. Finally, ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate may have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion
In conclusion, ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate is a potent and selective inhibitor of cysteine proteases that has been widely used in scientific research. Its mechanism of action involves the covalent modification of the active site cysteine residue of cysteine proteases. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has several biochemical and physiological effects and has potential therapeutic applications in various disease states. Future research on ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate and its analogs may lead to the development of novel therapies for a range of diseases.
科学研究应用
Ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been used in a wide range of scientific research applications. It is commonly used as a tool for studying the role of cysteine proteases in various biological processes. Cysteine proteases are enzymes that play an important role in protein degradation, antigen processing, and apoptosis. ethyl 4-[2-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has been shown to inhibit the activity of several cysteine proteases, including cathepsin B, cathepsin L, and calpain.
属性
IUPAC Name |
ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-6-3-4-7-15(14)20-17(23)16-8-5-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZRTQMOMJNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4751298.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)

![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)
![5-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4751374.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4751382.png)